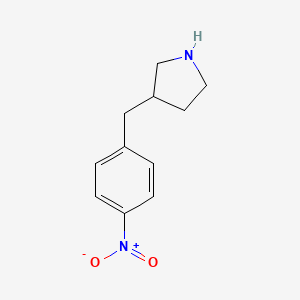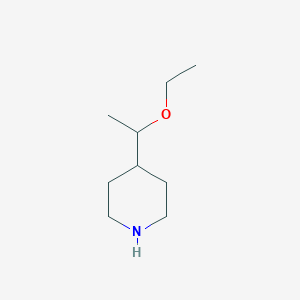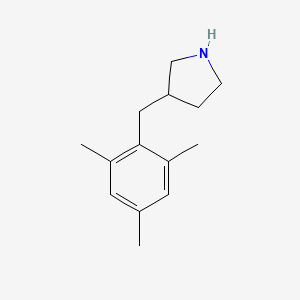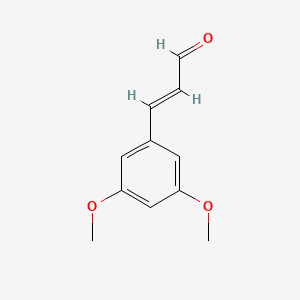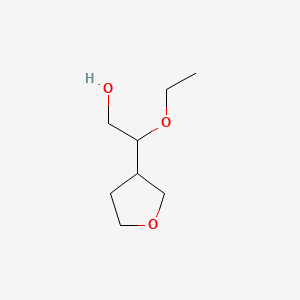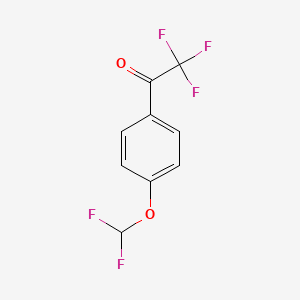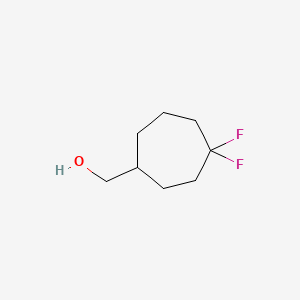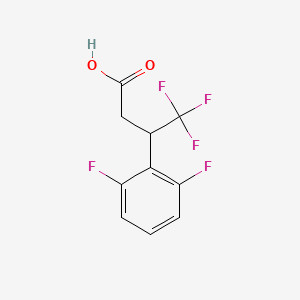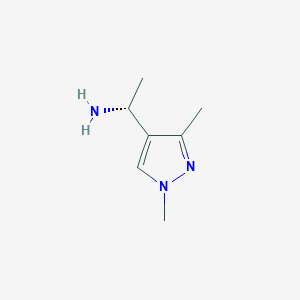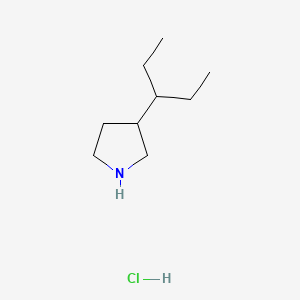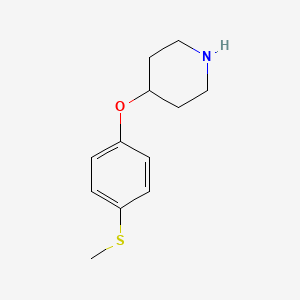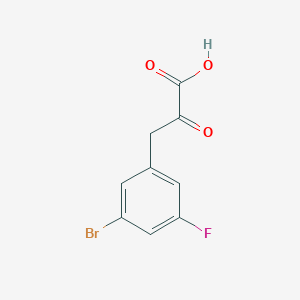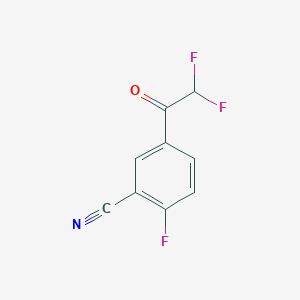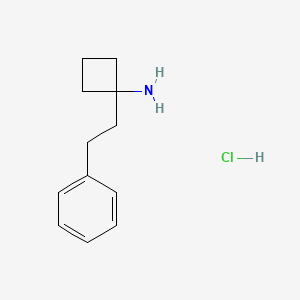
1-(2-Phenylethyl)cyclobutan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylethyl)cyclobutan-1-aminehydrochloride is an organic compound with the molecular formula C12H18ClN.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)cyclobutan-1-aminehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenylethylamine with cyclobutanone in the presence of a reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the reaction under controlled conditions, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylethyl)cyclobutan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanamine derivatives.
Substitution: Formation of various substituted cyclobutane compounds.
Scientific Research Applications
1-(2-Phenylethyl)cyclobutan-1-aminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Phenylethyl)cyclobutan-1-aminehydrochloride involves its interaction with specific molecular targets. It is known to bind to trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2), thereby modulating monoamine neurotransmission. This interaction can influence various physiological processes, including mood regulation and cognitive functions .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A natural monoamine alkaloid with similar structural features.
Cyclobutanamine: A simpler cyclobutane derivative without the phenylethyl group.
Phenylethylamine derivatives: Compounds with variations in the phenylethylamine moiety
Uniqueness
1-(2-Phenylethyl)cyclobutan-1-aminehydrochloride is unique due to its combination of a cyclobutane ring and a phenylethylamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C12H18ClN |
|---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
1-(2-phenylethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c13-12(8-4-9-12)10-7-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-10,13H2;1H |
InChI Key |
VPGQUDXAFOFXJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CCC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


